molecular formula C14H15NO3 B054578 2-(3-Hydroxypropylamino)-3-methylnaphthalene-1,4-dione CAS No. 120139-35-7

2-(3-Hydroxypropylamino)-3-methylnaphthalene-1,4-dione

Cat. No. B054578
M. Wt: 245.27 g/mol
InChI Key: ZDHYNGAOOKURRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxypropylamino)-3-methylnaphthalene-1,4-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as HPAMD and is a derivative of naphthalene. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for scientific research.

Mechanism Of Action

The mechanism of action of HPAMD involves the inhibition of enzymes involved in various biochemical pathways. It has been found to inhibit tyrosinase by binding to the copper atoms in the enzyme's active site. This prevents the enzyme from catalyzing the conversion of tyrosine to melanin. HPAMD has also been found to inhibit the activity of other enzymes, including lipoxygenase and cyclooxygenase, which are involved in the inflammatory response.

Biochemical And Physiological Effects

HPAMD has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. HPAMD has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, HPAMD has been found to have antimicrobial properties, which can inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of using HPAMD in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the biochemical pathways involved in various diseases. Additionally, HPAMD has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using HPAMD is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on HPAMD. One area of research is the development of drugs for the treatment of skin disorders, such as hyperpigmentation. HPAMD's potent inhibitory activity against tyrosinase makes it a promising candidate for the development of skin-lightening agents. Another area of research is the development of drugs for the treatment of cancer. HPAMD's potent inhibitory activity against enzymes involved in cancer cell growth makes it a promising candidate for the development of anticancer drugs. Finally, further research is needed to fully understand the mechanism of action of HPAMD and its potential applications in scientific research.

Synthesis Methods

The synthesis of HPAMD involves the reaction of 3-hydroxypropylamine with 3-methylnaphthalene-1,4-dione. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of HPAMD can be improved by optimizing the reaction conditions.

Scientific Research Applications

HPAMD has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes, including tyrosinase, which is involved in melanin synthesis. HPAMD has also been found to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of drugs for the treatment of various diseases, including cancer and skin disorders.

properties

CAS RN

120139-35-7

Product Name

2-(3-Hydroxypropylamino)-3-methylnaphthalene-1,4-dione

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

2-(3-hydroxypropylamino)-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C14H15NO3/c1-9-12(15-7-4-8-16)14(18)11-6-3-2-5-10(11)13(9)17/h2-3,5-6,15-16H,4,7-8H2,1H3

InChI Key

ZDHYNGAOOKURRP-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)NCCCO

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)NCCCO

synonyms

2-(3-HYDROXYPROPYLAMINO)-3-METHYLNAPHTHALENE-1,4-DIONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.